molecular formula C12H15BClNO3 B12647868 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid

2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid

Cat. No.: B12647868
M. Wt: 267.52 g/mol
InChI Key: CNMRUPHWPBYVLT-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a cyclopentylcarbamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Phenol derivatives

    Reduction: Dechlorinated phenylboronic acid

    Substitution: Substituted phenylboronic acids with various functional groups

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The chloro and cyclopentylcarbamoyl groups can further modulate the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BClNO3

Molecular Weight

267.52 g/mol

IUPAC Name

[2-chloro-5-(cyclopentylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BClNO3/c14-11-6-5-8(7-10(11)13(17)18)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16)

InChI Key

CNMRUPHWPBYVLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2CCCC2)Cl)(O)O

Origin of Product

United States

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